

Application Notes and Protocols for the Quantification of Metaphanine in Biological Samples

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Compound of Interest		
Compound Name:	Metaphanine	
Cat. No.:	B154199	Get Quote

A Note on "Metaphanine": The following analytical methods have been compiled based on established and validated procedures for the quantification of methamphetamine and related amphetamine-type substances in biological matrices. While "Metaphanine" is not a recognized compound in the scientific literature, these protocols are directly applicable to the analysis of structurally similar compounds. Researchers should validate these methods for the specific analyte of interest.

Introduction

The accurate quantification of therapeutic drugs and their metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2] This document provides detailed application notes and protocols for the determination of **Metaphanine**, a methamphetamine-like compound, in various biological matrices such as plasma, serum, and urine. The methodologies described include state-of-theart techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective method for the quantification of drugs and metabolites in complex biological fluids.[3][4] This technique is often considered the gold



standard for bioanalytical testing due to its high specificity and sensitivity.[4][5][6]

Experimental Protocol

- 1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
- To a 300 μL aliquot of human plasma, add an appropriate internal standard (e.g., methamphetamine-d5).[7]
- Basify the plasma sample.[7]
- Perform liquid-liquid extraction with an appropriate organic solvent.
- Acidify the organic phase and evaporate it to dryness.
- Reconstitute the dried residue in a buffered aqueous:organic mobile phase for injection into the LC-MS/MS system.[7]
- 1.2. Chromatographic Conditions
- Column: C8 or C18 analytical column (e.g., Kinetex EVO C18).[7][8]
- Mobile Phase: A gradient of an aqueous solution (e.g., ammonium hydrogen carbonate) and an organic solvent (e.g., methanol or acetonitrile) with an acid modifier (e.g., formic acid).[8]
 [9]
- Flow Rate: Isocratic or gradient flow, typically in the range of 0.2-1.0 mL/min.[9][10]
- Injection Volume: 1-20 μL.[10][11]
- 1.3. Mass Spectrometric Conditions
- Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
- Scan Type: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[5][7][9]
- Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

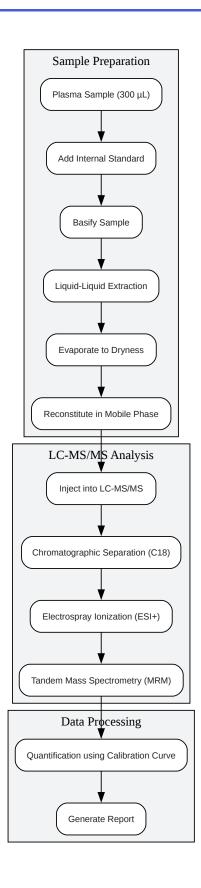


Quantitative Data Summary

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ)	0.050 ng/mL	[7]
Upper Limit of Quantification (ULOQ)	100 ng/mL	[7]
Linearity (r²)	≥ 0.99	[12]
Intra-day Precision (%CV)	1.85 - 7.83%	[7]
Inter-day Precision (%CV)	0.8 - 3%	[12]
Extraction Recovery	> 87%	[8]
Matrix Effect	99 - 125%	[8]

Workflow Diagram





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Caption: LC-MS/MS analytical workflow for **Metaphanine**.



Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and reliable technique for the quantification of amphetamine-type substances.[11] It often requires derivatization of the analyte to improve its volatility and chromatographic properties.[11][13]

Experimental Protocol

- 2.1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
- Extraction: Utilize a solid-phase extraction (SPE) column to isolate the analyte from the biological matrix (e.g., plasma, urine, or hair).[13]
- Derivatization: Derivatize the extracted analyte to form a more volatile and thermally stable compound. Common derivatizing agents include:
 - Heptafluorobutyric anhydride (HFBA)[11]
 - 2,2,2-trichloroethyl chloroformate[13]
 - Propionaldehyde and sodium borohydride to produce N-propyl derivatives.[14]
- After derivatization, the sample is reconstituted in a suitable solvent for injection.
- 2.2. Chromatographic Conditions
- Column: A slightly polar capillary column (e.g., HP-5MS, 15-30 m).[11][13]
- Injection Mode: Splitless injection.[13]
- Carrier Gas: Helium at a constant flow rate.[15]
- Temperature Program: A programmed temperature ramp to ensure optimal separation of the analytes.
- 2.3. Mass Spectrometric Conditions



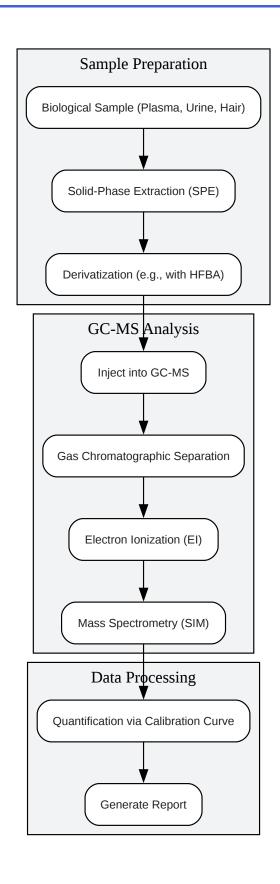
- Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[13]
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full-scan for qualitative identification.[13]

Quantitative Data Summary

Parameter	Value (Plasma/Urine)	Value (Hair)	Reference
Linearity Range	10 - 2000 ng/mL	0.20 - 20 ng/mg	[13]
Limit of Detection (LOD)	2 - 5 ng/mL	0.1 - 0.2 ng/mg	[13]
Recovery	74 - 89%	74 - 89%	[13]

Workflow Diagram





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Caption: GC-MS analytical workflow for **Metaphanine**.



Immunoassay Methods

Immunoassays are widely used for the initial screening of drugs of abuse in biological samples, particularly urine.[16][17] These methods are typically rapid and can be automated for high-throughput screening.[18] Common immunoassay techniques include Enzyme Immunoassay (EIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence Polarization Immunoassay (FPIA).[17][18]

Experimental Protocol (General Immunoassay)

 Principle: Competitive binding assay where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites.

Procedure:

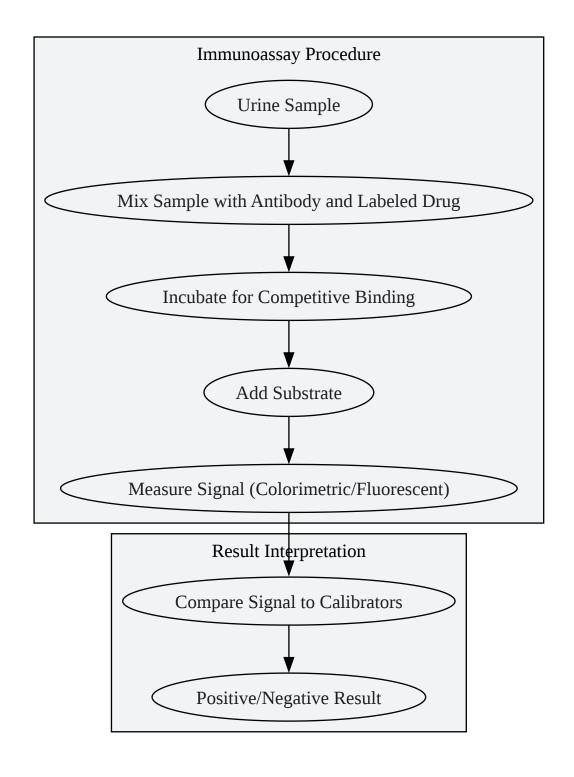
- A biological sample (e.g., urine) is mixed with antibodies specific to amphetamine/methamphetamine and a known quantity of enzyme-labeled drug.
- The mixture is incubated to allow for competitive binding.
- The amount of bound enzyme-labeled drug is inversely proportional to the concentration of the drug in the sample.
- A substrate is added, and the resulting color change or fluorescence is measured.

Quantitative Data Summary

Method	Sensitivity/Cutoff	Reference
ELISA	0.025 - 0.5 ng/well	[18]
Latex Agglutination Inhibition Reaction Test (LAIRT)	0.1 μg/mL (urine)	[18]
Fluorescence Polarization Immunoassay (FPIA)	0.3 mg/L (quantification limit)	[17]

Workflow Diagramdot





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